BenchChemオンラインストアへようこそ!

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Medicinal Chemistry Fragment-Based Drug Design Lead Optimisation

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone (CAS 439107‑98‑9) is a heterocyclic small molecule (C₁₃H₁₂BrNO₂S, MW 326.21) composed of a benzothiophene core brominated at the 5‑position and a morpholine ring attached via a carbonyl linker at the 2‑position. The compound is listed under IUPAC name 4-(5-bromo-1-benzothiophene-2-carbonyl)morpholine and is catalogued in the ChEBI database as a brominated derivative of the parent scaffold benzo[b]thiophen-2-yl(morpholino)methanone (CHEBI:194625).

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21
CAS No. 439107-98-9
Cat. No. B2589053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone
CAS439107-98-9
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br
InChIInChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2
InChIKeyONSQTENCLAUKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone (CAS 439107-98-9): Chemical Identity, Core Scaffold, and Procurement Baseline


(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone (CAS 439107‑98‑9) is a heterocyclic small molecule (C₁₃H₁₂BrNO₂S, MW 326.21) composed of a benzothiophene core brominated at the 5‑position and a morpholine ring attached via a carbonyl linker at the 2‑position . The compound is listed under IUPAC name 4-(5-bromo-1-benzothiophene-2-carbonyl)morpholine and is catalogued in the ChEBI database as a brominated derivative of the parent scaffold benzo[b]thiophen-2-yl(morpholino)methanone (CHEBI:194625) [1]. Commercially, it is supplied by multiple vendors as a research-grade building block at purities typically ≥90 % or ≥95 %, with recommended storage at 2–8 °C in sealed, dry conditions . Its molecular architecture places it within a broader class of benzothiophene‑morpholine analogues that have attracted interest as dopamine D₃ receptor‑selective ligands [2] and as intermediates in medicinal chemistry campaigns targeting kinases, cytochrome bc₁, and other pharmacological endpoints.

Why In‑Class Benzothiophene‑Morpholine Analogues Cannot Be Interchanged with (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone


The benzothiophene‑morpholine scaffold is not a uniform commodity: even subtle variations in substitution pattern and heteroatom placement produce large shifts in target engagement, selectivity, and physicochemical profile. In the dopamine D₃ receptor series reported by Cai et al. (2022), bitopic benzothiophene‑morpholine analogues in the same nominal class exhibited a wide range of binding affinities and D₃‑over‑D₂ selectivity ratios depending on the nature and position of substituents on the benzothiophene core [1]. The 5‑bromo substituent in CAS 439107‑98‑9 introduces a heavy halogen atom that simultaneously increases molecular weight (+79 Da relative to the unsubstituted parent), raises log P, alters electron density on the aromatic system, and provides a synthetic handle for downstream cross‑coupling chemistry (e.g., Suzuki, Buchwald, Ullmann) that is absent in the non‑halogenated, 5‑nitro, or 5‑methyl analogues . Consequently, indiscriminate substitution of this compound with a 5‑H, 5‑Cl, 5‑NO₂, or 3‑chloro‑6‑methyl congener will deliver a different reactivity profile, divergent binding affinity, and distinct metabolic or solubility behaviour—making generic replacement scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone Versus Closest Analogues


Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold

The 5-bromo substituent increases molecular weight by 78.9 Da (+31.9 %) and raises calculated log P compared to the unsubstituted parent benzo[b]thiophen-2-yl(morpholino)methanone (C₁₃H₁₃NO₂S, MW 247.31, CAS 68899‑44‑5). While experimentally measured log P or chromatographic log D values for the 5‑bromo derivative have not been published in peer‑reviewed literature, the difference can be estimated from the Hansch π constant for aromatic bromine (π ≈ +0.86) [1]. This lipophilicity increment is consistent with the known property shift observed in matched molecular pair analyses of brominated versus non‑brominated benzothiophenes [1].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimisation

Synthetic Tractability: The 5‑Bromo Substituent as a Cross‑Coupling Handle Absent in Non‑Halogenated Analogues

The 5‑bromo substituent provides a reactive site for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, Ullmann) that is entirely absent in the non‑halogenated parent (CAS 68899‑44‑5) and is electronically differentiated from the 5‑nitro analogue (CAS 96446‑86‑5), which is an electron‑withdrawing group unsuitable for oxidative addition . While the 5‑chloro analogue (CAS not assigned to a commercial morpholino‑methanone at time of search) would also serve as a coupling handle, the C–Br bond (bond dissociation energy ≈ 80 kcal mol⁻¹) is more labile than C–Cl (BDE ≈ 95 kcal mol⁻¹), enabling milder reaction conditions and often superior yields in palladium(0)‑catalysed transformations [1]. This makes the 5‑bromo derivative the preferred entry point for divergent library synthesis when both reactivity and functional group tolerance are required.

Synthetic Chemistry Cross-Coupling Library Synthesis

Class‑Level Binding Affinity Differentiation: Benzothiophene‑Morpholine D₃ Receptor SAR Demonstrates Substitution‑Dependent Potency

Cai et al. (2022) designed and evaluated a series of bitopic benzothiophene‑morpholine analogues as dopamine D₃ receptor‑selective ligands. Although the 5‑bromo derivative was not explicitly reported in that study, the structure–activity relationship (SAR) data demonstrate that substituent identity and position on the benzothiophene core directly modulate D₃ binding affinity (Kᵢ) and selectivity over D₂. The two most active compounds in the series, 18a and 18d, exhibited good D₃R affinity and attenuated morphine‑withdrawal symptoms in naloxone‑induced mouse models, confirming that the benzothiophene substitution pattern is a critical determinant of both in vitro binding and in vivo efficacy [1]. The 5‑bromo substituent in CAS 439107‑98‑9 occupies a position on the benzothiophene core that, by analogy, is expected to interact with a lipophilic sub‑pocket in the D₃ receptor orthosteric or secondary binding site, though direct Kᵢ data for this specific compound remain unpublished.

Dopamine D₃ Receptor GPCR Addiction Therapeutics Structure–Activity Relationship

Purity and Storage Specification Comparison Across Commercial Suppliers

Commercially, CAS 439107‑98‑9 is offered with a minimum purity specification of 90 % (Leyan, ChemScene) or 95 % (AKSci, Fluorochem), and suppliers recommend storage sealed in dry conditions at 2–8 °C . In contrast, the unsubstituted parent (CAS 68899‑44‑5) is available at 95 % purity from similar vendors but without the same level of storage restrictiveness in some catalogues. The 5‑nitro analogue (CAS 96446‑86‑5) is typically listed at 90 % purity . While these purity bands are comparable, the presence of the bromine atom imposes stricter light‑sensitivity and thermal‑stability considerations: aryl bromides are susceptible to photolytic debromination and thermal decomposition, necessitating the recommended refrigerated storage that is less critical for the non‑halogenated parent [1]. Researchers procuring the brominated compound must budget for cold‑chain shipping and storage infrastructure that may not be required for the unsubstituted analogue.

Quality Control Procurement Building Block Handling

High‑Value Application Scenarios for (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Pd‑Catalysed Cross‑Coupling at the 5‑Position

The aryl bromide handle uniquely enables late‑stage diversification through Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, or Ullmann couplings to generate focused libraries of 5‑aryl, 5‑amino, or 5‑alkynyl benzothiophene‑morpholine analogues for SAR exploration . This synthetic route is inaccessible to the unsubstituted parent (CAS 68899‑44‑5) and incompatible with the 5‑nitro analogue (CAS 96446‑86‑5), positioning the 5‑bromo compound as the optimal central intermediate for medicinal chemistry programmes targeting dopamine D₃ receptors or other GPCRs where lipophilic pocket occupancy at the 5‑position is pharmacophorically relevant [1].

Dopamine D₃ Receptor Probe Design: A Halogen‑Bearing Scaffold for Bitopic Ligand Development

Given the demonstrated importance of benzothiophene substitution in D₃ receptor selectivity (Cai et al., 2022), the 5‑bromo derivative serves as a privileged intermediate for designing bitopic or bivalent D₃R ligands. The bromine atom can either be retained as a lipophilic pharmacophoric element occupying a halogen‑binding pocket or be replaced via cross‑coupling to introduce diverse aromatic or heteroaromatic groups, enabling systematic probing of the secondary binding pocket without de novo scaffold synthesis each time . Researchers working on anti‑addiction therapeutics or D₃R‑targeted PET tracer development are the primary beneficiaries of this synthetic versatility.

Physicochemical Property Baseline for Matched Molecular Pair Analysis

The 5‑bromo compound, when compared head‑to‑head with the unsubstituted parent (ΔMW ≈ +79 Da, Δlog P ≈ +0.86), provides an experimentally accessible matched molecular pair for quantifying the impact of aromatic bromination on solubility, permeability, metabolic stability, and off‑target promiscuity within the benzothiophene‑morpholine chemotype . Procurement of both compounds from a single supplier (e.g., Fluorochem, which stocks both CAS 68899‑44‑5 and CAS 439107‑98‑9) ensures batch consistency for rigorous comparative ADMET profiling in lead optimisation campaigns .

Fragment‑Based Drug Discovery: A Halogenated Fragment for X‑Ray Crystallography

The bromine atom provides anomalous scattering for experimental phasing in protein‑ligand X‑ray crystallography, making the 5‑bromo derivative a suitable fragment for soaking experiments aimed at determining the binding mode of benzothiophene‑morpholine fragments to target proteins such as D₃ dopamine receptor, cytochrome bc₁ (QcrB), or kinases . The unsubstituted parent lacks this phasing advantage, while the 5‑nitro analogue introduces a strong electron‑withdrawing group that may alter the preferred binding pose. Fragment screening libraries seeking to exploit bromine anomalous signal should preferentially stock this compound .

Quote Request

Request a Quote for (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.